![molecular formula C21H29N3O2 B2912583 4-butyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide CAS No. 946336-79-4](/img/structure/B2912583.png)

4-butyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

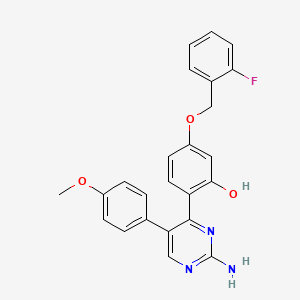

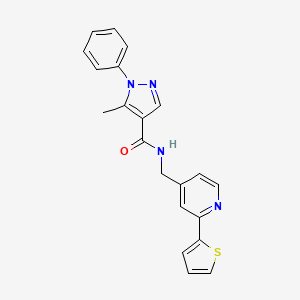

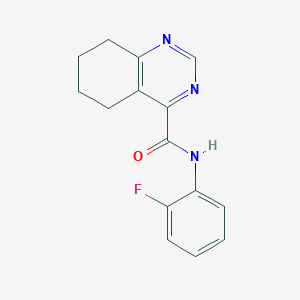

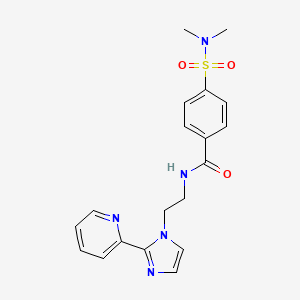

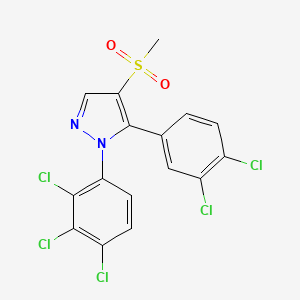

The compound is a derivative of pyrido[1,2-a]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis

The compound contains a pyrido[1,2-a]pyrimidin ring, which is a fused ring system with both pyridine and pyrimidine rings . It also has a cyclohexanecarboxamide group attached, which is a cyclohexane ring with a carboxamide functional group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrido[1,2-a]pyrimidin ring and the cyclohexanecarboxamide group. The nitrogen atoms in these rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and functional groups in the molecule. For example, the presence of nitrogen in the ring structure could potentially increase the compound’s polarity .Scientific Research Applications

Anticancer Potential

The compound’s unique structure suggests potential as an anticancer agent. Researchers are investigating its ability to inhibit specific pathways involved in cancer cell proliferation and survival. Preliminary studies indicate promising results against certain cancer types, although further in vitro and in vivo experiments are needed to validate its efficacy .

Antifungal Activity

In recent research, derivatives of this compound demonstrated antifungal properties. Specifically, they exhibited inhibition against fungal growth on agar plates. These findings suggest a potential role in combating fungal infections .

Antitubercular Activity

Another exciting application lies in the fight against tuberculosis. Derivatives derived from this compound were tested for their in vitro antitubercular activity. Researchers observed activity against Mycobacterium tuberculosis (H37Ra strain) and Mycobacterium bovis (BCG strain). Further optimization and mechanistic studies are ongoing .

Drug Development

Given the compound’s heterocyclic nature, it holds promise as a scaffold for novel drug development. Researchers are exploring modifications to enhance its pharmacological properties, aiming to create potent and selective therapeutic agents .

Agrochemicals

Imidazole-based compounds often find applications in agrochemicals. While specific studies on this compound are limited, its structural features suggest potential as a pesticide or herbicide. Researchers are investigating its effects on pests, weeds, and crop protection .

Functional Materials

The compound’s unique core structure may contribute to functional materials. Researchers are exploring its use in organic electronics, sensors, and optoelectronic devices. By fine-tuning its properties, it could play a role in next-generation materials .

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-butyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2/c1-4-5-6-16-8-10-17(11-9-16)20(25)23-19-15(3)22-18-12-7-14(2)13-24(18)21(19)26/h7,12-13,16-17H,4-6,8-11H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLJOIXCKOOSBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Amino-1,2-dimethylpyrimidin-1-ium-5-yl)methyl]-3-carbamoylpyridin-1-ium diperchlorate](/img/structure/B2912501.png)

![[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2912506.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2912509.png)

![2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2912511.png)

![N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2912514.png)

![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)